Dimyristoylphosphatidic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

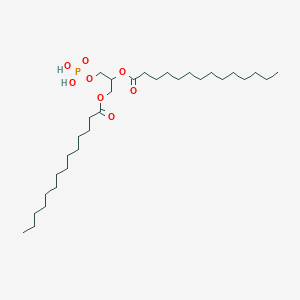

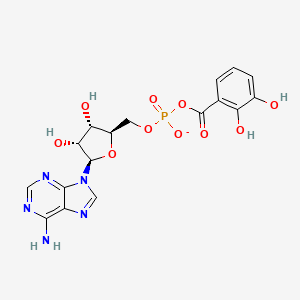

Dimyristoyl phosphatidic acid is a phosphatidic acid in which the phosphatidyl acyl groups are both myristoyl. It is a conjugate acid of a 1,2-dimyrsitoylphosphatidate(2-).

Scientific Research Applications

1. Interaction with Ions

Dimyristoylphosphatidic acid (DMPA) monolayers demonstrate distinct interactions with calcium and magnesium ions. Grazing incidence X-ray diffraction studies revealed that calcium ions result in shorter lattice spacings in DMPA monolayers compared to magnesium ions, indicating differences in ion hydration and potential applications in understanding ion-lipid interactions (Takahashi et al., 1996).

2. Nanotube Formation

DMPA has been utilized in the formation of nanotubes. Layer-by-layer assembly of human serum albumin and DMPA on porous anodic alumina templates resulted in monodisperse, uniform nanotubes. These structures could be significant in biological probing and sensing applications (Lu, Ai, & Li, 2005).

3. Structural and Dynamic Properties

The interaction of DMPA with calcium ions was characterized using a combination of 2H NMR, Raman, and infrared spectroscopies, and small-angle X-ray diffraction. These studies contribute to understanding the structural and dynamic properties of lipid-ion complexes, revealing the impact of ions on lipid assembly dehydration and membrane structure (Laroche et al., 1991).

4. Charge Inversion Behavior

Infrared-visible sum-frequency generation spectroscopy indicated charge inversion behavior at the lipid/water interface of DMPA monolayers. This phenomenon, involving cation adsorption, is vital for understanding electrostatic interactions at molecular interfaces (Seok & Kim, 2007).

5. Liposome Stabilization

DMPA liposomes were stabilized through adsorption of polyelectrolytes, showing resistance to destruction by detergents like sodium dodecyl sulfonate. This application is crucial in creating stable liposomal structures for potential use in drug delivery systems (Ge, Möhwald, & Li, 2003).

6. Modeling Biomolecular Interactions

DMPA was used in two-component phospholipid model monolayers to study the influence of structural parameters on calcification, a process relevant to biomineralization. Understanding the interaction of DMPA with other components like calcium carbonate provides insights into biomolecular interface behavior (Hacke, Möbius, & Lieu, 2005).

7. Influence on Thermotropic Transitions

Research on the effects of electrostatic repulsion on DMPA has provided insights into the morphology and thermotropic transitions of anionic phospholipids. These findings are critical for understanding how lipid bilayer properties are influenced by environmental factors like ionic strength (Epand & Hui, 1986).

properties

CAS RN |

30170-00-4 |

|---|---|

Product Name |

Dimyristoylphosphatidic acid |

Molecular Formula |

C31H61O8P |

Molecular Weight |

592.8 g/mol |

IUPAC Name |

(3-phosphonooxy-2-tetradecanoyloxypropyl) tetradecanoate |

InChI |

InChI=1S/C31H61O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H2,34,35,36) |

InChI Key |

OZSITQMWYBNPMW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |

Other CAS RN |

30170-00-4 |

synonyms |

dimyristoylphosphatidic acid dimyristoylphosphatidic acid, (R)-isomer dimyristoylphosphatidic acid, barium salt, (R)-isomer DMSPTA L-alpha-dimyristoylphosphatidic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1210218.png)

![1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1210220.png)

![5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione](/img/structure/B1210221.png)

![1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol](/img/structure/B1210224.png)

![Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-](/img/structure/B1210225.png)